- Kinetics of one-step mepivacaine synthesis on polymers containing Pd-nanoparticles, Pharmaceutical Chemistry Journal, 2019, 52(10), 865-867
Cas no 96-88-8 (Mepivacaine)
Mepivacaine structure
Product Name:Mepivacaine
Numero CAS:96-88-8
MF:C15H22N2O
MW:246.347983837128
MDL:MFCD00243006
CID:805619
PubChem ID:4062
Update Time:2025-05-27
Mepivacaine Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide
- 2-Piperidinecarboxamide,N-(2,6-dimethylphenyl)-1-methyl-
- Mepivacaine
- Carbocaine
- DL-Mepivacaine
- Scandicain
- Scandicaine
- Mepivacaina
- Mepivacainum
- Mepicaine
- Polocaine
- Mepivicaine
- Mepivacainum [INN-Latin]
- Mepivacaina [INN-Spanish]
- (+-)-1-Methyl-2',6'-pipecoloxylidide
- Mepivacaine [INN:BAN]
- N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide
- 1-METHYL-2',6'-PIPECOLOXYLIDIDE
- 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl-
- N-Methyl-2-pipecolic acid, 2,6-xylidide
- 2',6'-Pipec
- 2′,6′-Pipecoloxylidide, 1-methyl- (6CI, 8CI)
- N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide (ACI)
- (±)-Mepivacaine
- 1-Methyl-2′,6′-pipecoloxylidide
- DL
- APF 135
- Carbocain
- Carbocaine-V
- MepiSV
- MeSH ID: D008619
- Scandinibsa
- Tevacaine
- BSPBio_003297
- Scandicane
- DTXCID803259
- NCGC00018284-06
- AB00053769_13
- KBio1_001914
- MEPIVACAINE [VANDF]
- EN300-7359348
- KBio2_004528
- 2',6'-Pipecoloxylidide, 1-methyl-
- Spectrum3_001629
- Mepivacaine, 1mg/ml in Methanol
- Carboplyin Dental
- BRD-A03216249-003-12-8
- Mepivacaina (INN-Spanish)
- SBI-0052814.P002
- Spectrum2_001656
- AKOS015889304
- KBio3_002517
- Mepivacainum (INN-Latin)
- s5392
- DivK1c_006970
- EINECS 202-543-0
- BDBM50417964
- (.+/-.)-Mepivacaine
- N-Methylhexahydro-2-picolinic acid, 2,6-dimethylanilide
- HY-B0517
- SCHEMBL25314
- (+/-)-Mepivacaine
- Epitope ID:122686
- Carboplyin Dental (TN)
- BRD-A03216249-003-23-5
- KBioGR_001092
- CHEBI:6759
- DB-343491
- Q416760
- MEPIVACAINE [WHO-DD]
- GTPL7224
- N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboximidic acid
- SpecPlus_000874
- N-Methyl-2-pipecolic acid, 2,6-dimethylanilide
- KBioSS_001960
- N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide #
- Q-100290
- N01BB03
- DB00961
- DTXSID9023259
- NCGC00018284-05
- Mepivacaine (INN)
- (.+/-.)-1-Methyl-2',6'-pipecoloxylidide
- C07528
- BRD-A03216249-003-02-9
- NCGC00018284-03
- AB00053769_12
- (+/-)-1-METHYL-2',6'-PIPECOLOXYLIDIDE
- Spectrum_001480
- HMS3886E04
- MLS006011662
- AC-9857
- 2-PIPERIDINECARBOXAMIDE, N-(2,6-DIMETHYLPHENYL)-1-METHYL-, (+/-)-
- D08181
- FS-3679
- CCG-266926
- KBio2_007096
- NS00000534
- Mepihexal
- N-(2 pound not6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide
- CS-0009492
- KBio2_001960
- Spectrum5_001354
- 5-22-01-00223 (Beilstein Handbook Reference)
- UNII-B6E06QE59J
- CHEMBL1087
- MEPIVACAINE [MI]
- NCGC00089774-02
- BRD-A03216249-003-24-3
- NCGC00018284-02
- SMR004703413
- APF-135
- S-Ropivacaine Mesylate
- Spectrum4_000596
- SPBio_001811
- MEPIVACAINE [INN]
- Z1741980843
- B6E06QE59J
- 22801-44-1
- 96-88-8
- MFCD00243006
- BRN 0211230
-
- MDL: MFCD00243006
- Inchi: 1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)
- Chiave InChI: INWLQCZOYSRPNW-UHFFFAOYSA-N
- Sorrisi: O=C(C1CCCCN1C)NC1C(C)=CC=CC=1C
Proprietà calcolate
- Massa esatta: 246.173213330g/mol
- Massa monoisotopica: 246.173213330g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 18
- Conta legami ruotabili: 2
- Complessità: 282
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 32.299
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 0.9978 (rough estimate)
- Punto di fusione: 150-151°
- Punto di ebollizione: 389.35°C (rough estimate)
- Indice di rifrazione: 1.6280 (estimate)
- LogP: 2.2
Mepivacaine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129007521-25g |
N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide |
96-88-8 | 97% | 25g |
$203.84 | 2022-03-30 | |
| Alichem | A129007521-100g |
N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide |
96-88-8 | 97% | 100g |
$498.78 | 2022-03-30 | |
| Fluorochem | 227792-1g |
N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide |
96-88-8 | 95% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 227792-5g |
N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide |
96-88-8 | 95% | 5g |
£32.00 | 2022-02-28 | |
| Fluorochem | 227792-25g |
N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide |
96-88-8 | 95% | 25g |
£113.00 | 2022-02-28 | |
| Fluorochem | 227792-100g |
N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide |
96-88-8 | 95% | 100g |
£300.00 | 2022-02-28 | |
| S e l l e c k ZHONG GUO | S5392-25mg |
Mepivacaine |
96-88-8 | 98% | 25mg |
¥794.84 | 2023-09-15 | |
| ChemScence | CS-0009492-500mg |
Mepivacaine |
96-88-8 | ≥98.0% | 500mg |
$80.0 | 2022-04-26 | |
| Chemenu | CM179767-100g |
N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |
96-88-8 | 97% | 100g |
$224 | 2021-08-05 | |
| TRC | M225078-100mg |
Mepivacaine |
96-88-8 | 100mg |
$ 59.00 | 2023-09-07 |
Mepivacaine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- An efficient and practical synthesis of ropivacaine hydrochloride under ultrasound irradiation, Latin American Journal of Pharmacy, 2013, 32(8), 1258-1262
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 70 °C
Riferimento
- Synthesis of Mepivacaine and Its Analogues by a Continuous-Flow Tandem Hydrogenation/Reductive Amination Strategy, European Journal of Organic Chemistry, 2017, 2017(44), 6511-6517
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Riferimento
- Optical isomers of mepivacaine and bupivacaine, Journal of Medicinal Chemistry, 1971, 14(9), 891-2
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Flow Chemistry Supporting Access to Drugs in Developing Countries, Topics in Medicinal Chemistry, 2021, 38, 391-419
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Preparation of lidocaine, bipuvacaine, mepivacaine, trimecaine, and pyromecaine by reductive acylation on palladium catalysts, Pharmaceutical Chemistry Journal, 2008, 42(6), 357-359
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Oxygen ; 42 h, rt
1.2 Solvents: Methanol ; 12 h, 60 °C
1.2 Solvents: Methanol ; 12 h, 60 °C
Riferimento
- Radical Fixation of Functionalized Carbon Resources: α-sp3C-H Carbamoylation of Tertiary Amines with Aryl Isocyanates, Organic Letters, 2007, 9(24), 5115-5118
Mepivacaine Raw materials
Mepivacaine Preparation Products
- N-Desbutyl Bupivacaine (15883-20-2)
- Mepivacaine (96-88-8)
- 1-Piperidineacetamide, N-(2,6-dimethylphenyl)- (13327-12-3)
- rel-(2R,6R)-N2,N6-Bis(2,6-dimethylphenyl)-1-methyl-2,6-piperidinedicarboxamide (1000286-01-0)
- 1-Piperidineacetamide, N-(2,6-dimethylphenyl)-2-[[(2,6-dimethylphenyl)amino]carbonyl]- (1000285-99-3)
- rel-(2R,6S)-N2,N6-Bis(2,6-dimethylphenyl)-1-methyl-2,6-piperidinedicarboxamide (1000286-00-9)
- ETHYL N-(2,6-XYLYL)CARBAMATE (35601-96-8)
Mepivacaine Letteratura correlata
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
96-88-8 (Mepivacaine) Prodotti correlati
- 2180-92-9(Bupivacaine)
- 22801-44-1(Mepivacaine)
- 24358-84-7((S)-Mepavacaine)
- 27262-45-9((R)-Bupivacaine)
- 247061-08-1(3-Amino Ropivacaine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti